molecular formula C10H14O5S B589139 (R,S)-1-Tosyl Glycerol-d5 CAS No. 928623-32-9

(R,S)-1-Tosyl Glycerol-d5

Cat. No.: B589139
CAS No.: 928623-32-9
M. Wt: 251.308
InChI Key: DFQNMODTAFTGHS-PTSIOIPUSA-N
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Description

(R,S)-1-Tosyl Glycerol-d5 is a deuterated form of 1-tosyl glycerol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-1-Tosyl Glycerol-d5 typically involves the tosylation of glycerol-d5. The process begins with the preparation of glycerol-d5, which is then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective tosylation of the glycerol-d5 .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(R,S)-1-Tosyl Glycerol-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(R,S)-1-Tosyl Glycerol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R,S)-1-Tosyl Glycerol-d5 involves its incorporation into chemical reactions where it acts as a labeled substrate. The deuterium atoms allow for the tracking of the compound through various pathways, providing insights into the reaction mechanisms and the fate of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

    1-Tosyl Glycerol: The non-deuterated form of the compound.

    1-Tosyl Glycerol-d3: A partially deuterated form with three deuterium atoms.

Uniqueness

(R,S)-1-Tosyl Glycerol-d5 is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in scientific studies compared to its non-deuterated or partially deuterated counterparts .

Properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-PTSIOIPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858497
Record name 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928623-32-9
Record name 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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